3-Methanesulfonylthiophene-2-carboxylic acid
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Overview
Description
3-Methanesulfonylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylthiophene-2-carboxylic acid typically involves the sulfonylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Methanesulfonylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylthiophene-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylthiophene-2-carboxylic acid
- 2-Thiophenecarboxylic acid
- 3-Thiophenecarboxaldehyde
Uniqueness
3-Methanesulfonylthiophene-2-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
3-methylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)4-2-3-11-5(4)6(7)8/h2-3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRSCJVSJHFCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346117 |
Source
|
Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-82-7 |
Source
|
Record name | 3-methanesulfonylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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